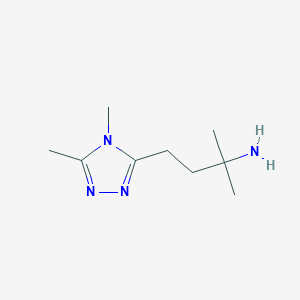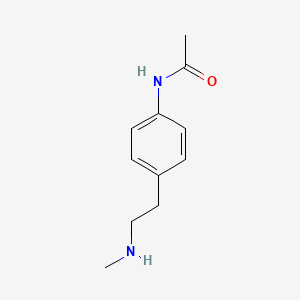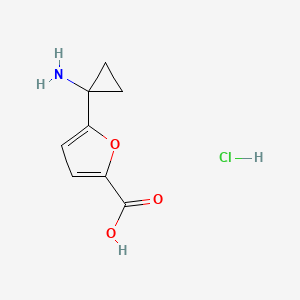
5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 It is a derivative of furan, a heterocyclic organic compound, and contains an aminocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride typically involves the cyclopropanation of a furan derivative followed by amination and subsequent hydrochloride salt formation. One common method includes the reaction of furan-2-carboxylic acid with a cyclopropylamine derivative under acidic conditions to form the desired product. The reaction conditions often involve the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce the corresponding alcohol or amine derivatives.
Scientific Research Applications
5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring may also play a role in the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride.
Cyclopropylamine: Another precursor used in the synthesis of the target compound.
Furan-2,5-dicarboxylic acid: A potential oxidation product of the target compound.
Uniqueness
5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride is unique due to the presence of both the aminocyclopropyl group and the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
5-(1-aminocyclopropyl)furan-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c9-8(3-4-8)6-2-1-5(12-6)7(10)11;/h1-2H,3-4,9H2,(H,10,11);1H |
InChI Key |
BOLPQDBUWNMODC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(O2)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


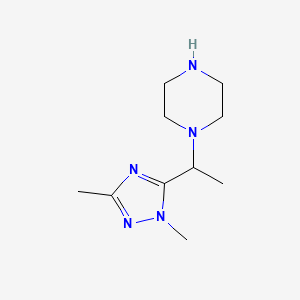
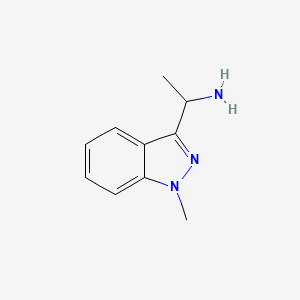

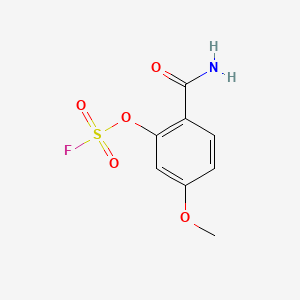
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
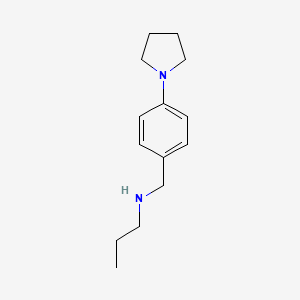
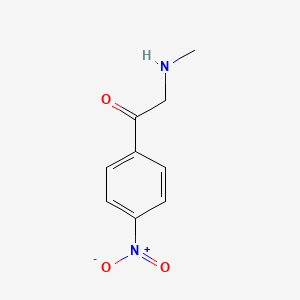
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)

![1-[(3,5-Dimethylphenyl)methyl]piperazine](/img/structure/B13525498.png)
